molecular formula C16H12N2O7S3 B2973355 (E)-2-(5-((5-(4-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid CAS No. 881817-19-2

(E)-2-(5-((5-(4-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid

Cat. No.: B2973355
CAS No.: 881817-19-2
M. Wt: 440.46
InChI Key: HPKPVTLQTPMKAG-NTEUORMPSA-N
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Description

(E)-2-(5-((5-(4-Nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid is a research-grade 4-thiazolidinone derivative designed for investigative oncology and apoptosis studies. This compound is part of a class of rhodanine-3-yl ethanesulfonic acid hybrids that are the subject of intense research due to their potent antiproliferative properties . Preclinical studies on structurally similar molecules have demonstrated moderate to strong cytotoxic activity in a dose-dependent manner against various human cancer cell lines, including leukemia and breast cancer models (MCF-7, MDA-MB-231) . The core mechanism of action for this chemical class is associated with the induction of the intrinsic apoptotic pathway. Research on analogous compounds indicates that such molecules can trigger programmed cell death by disrupting the mitochondrial membrane potential, increasing the generation of reactive oxygen species (ROS), and elevating concentrations of key pro-apoptotic proteins like Bax and cytochrome C . The structural framework, featuring a 4-thiazolidinone core with a nitrophenylfuran moiety, is considered crucial for this bioactivity, with the electron-withdrawing nitro group and its position on the phenyl ring playing a dominant role in modulating cytotoxic potency . This product is intended for in vitro research applications to further elucidate signaling pathways in cancer and to support the development of novel chemotherapeutic agents. It is supplied For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[(5E)-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O7S3/c19-15-14(27-16(26)17(15)7-8-28(22,23)24)9-12-5-6-13(25-12)10-1-3-11(4-2-10)18(20)21/h1-6,9H,7-8H2,(H,22,23,24)/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPKPVTLQTPMKAG-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)CCS(=O)(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CC=C(O2)/C=C/3\C(=O)N(C(=S)S3)CCS(=O)(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O7S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-2-(5-((5-(4-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid is a thiazolidinone derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies.

  • Molecular Formula : C17H12N2O6S2
  • Molecular Weight : 404.4 g/mol
  • IUPAC Name : 3-[(5Z)-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid

Biological Activity Overview

The biological activity of this compound has been evaluated through various assays, focusing on its anticancer , antimicrobial , and antioxidant properties.

Anticancer Activity

Several studies have highlighted the anticancer potential of thiazolidinone derivatives, including the compound . The following points summarize key findings:

  • Cell Line Studies :
    • The compound exhibits moderate to strong antiproliferative activity against human leukemia cell lines, with effectiveness varying based on the cell cycle stage and dosage .
    • In vitro studies demonstrated that modifications to the thiazolidinone framework significantly influence cytotoxicity. For instance, compounds with electron-donating groups showed enhanced anticancer properties .
  • Mechanism of Action :
    • The cytotoxic effects are attributed to the induction of apoptosis in cancer cells, as evidenced by assays such as LDH and flow cytometry .
    • The presence of nitrophenyl and furan moieties is critical for enhancing anticancer activity through mechanisms involving cell cycle arrest and apoptosis .
  • Case Studies :
    • A specific derivative demonstrated an IC50 value of 1.9 µM against MDA-MB-231 breast cancer cells, indicating potent activity compared to standard chemotherapeutics .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent:

  • In Vitro Efficacy :
    • Thiazolidinones have been reported to possess significant antimicrobial properties against various pathogens. The compound's structure suggests potential effectiveness against both Gram-positive and Gram-negative bacteria .
  • Comparative Studies :
    • Comparative studies with known antibiotics indicate that certain derivatives exhibit comparable or superior antimicrobial activity, highlighting their potential as lead compounds for drug development .

Antioxidant Properties

Recent research suggests that thiazolidinone derivatives possess antioxidant capabilities:

  • Radical Scavenging Activity :
    • The compound has been shown to scavenge free radicals effectively, which is vital for mitigating oxidative stress-related diseases .
  • Mechanistic Insights :
    • The antioxidant activity correlates with structural features, particularly the presence of electron-rich aromatic systems that stabilize free radicals .

Summary Table of Biological Activities

Activity TypeAssessed PropertyObserved EffectReference
AnticancerIC50 against MDA-MB-2311.9 µM
AntimicrobialEfficacy against pathogensSignificant
AntioxidantRadical scavengingEffective

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Chlorophenyl Analog: (E)-2-(5-((5-(4-Chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic Acid (CAS 372508-48-0)
  • Structural Differences: The nitro group (-NO₂) in the target compound is replaced with a chloro (-Cl) group .
  • Impact on Properties :
    • Electron Effects : Chloro is moderately electron-withdrawing (σp = 0.23) compared to nitro (σp = 1.27), reducing electrophilicity at the methylene bridge.
    • Molecular Weight : Chlorophenyl analog (428.96 g/mol) is lighter than the nitro derivative (~469.0 g/mol, estimated).
    • Solubility : The nitro group may slightly increase hydrophilicity, but the sulfonic acid group dominates aqueous solubility in both compounds.
Phenylpropenylidene Analog: 2-[(5Z)-4-Oxo-5-[(E)-3-Phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonic Acid (CAS 1191105-54-0)
  • Structural Differences : The furan ring is replaced with a conjugated 3-phenylpropenylidene group .
  • Steric Effects: Bulkier substituent may reduce binding pocket compatibility in enzyme targets compared to the planar furan system.

Thiazolidinone Derivatives with Heterocyclic Modifications

Benzofuran-Pyrazole Hybrid: 2-((5Z)-5-{[3-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)ethanesulfonic Acid
  • Structural Differences : Incorporates a dihydrobenzofuran-pyrazole system instead of nitrophenyl-furan .
  • Impact on Properties: Molecular Weight: Higher (527.63 g/mol) due to the benzofuran-pyrazole moiety.

Structural and Functional Analysis Using Chemoinformatics

Similarity Coefficients

  • Tanimoto Coefficient :
    • Chlorophenyl analog vs. target compound: High similarity (>0.85) due to identical backbone; differences arise only in the substituent .
    • Phenylpropenylidene analog vs. target compound: Lower similarity (~0.6–0.7) due to divergent substituents .

Electronic and Steric Parameters

Parameter Target Compound (4-Nitrophenyl) Chlorophenyl Analog Phenylpropenylidene Analog
σp (Substituent) 1.27 (NO₂) 0.23 (Cl) N/A (non-aromatic)
logP (Predicted) -0.5 (hydrophilic) 0.2 1.1
Molecular Weight (g/mol) ~469.0 428.96 355.00

Q & A

Q. What synthetic methodologies are typically employed for the preparation of this compound?

The compound is synthesized via condensation reactions between aldehyde derivatives and thiazolidinone precursors. A common approach involves refluxing a mixture of (E)-2-chloro-3-(4-nitrophenyl)prop-2-enal with a thioxothiazolidinone derivative in acetic acid and sodium acetate as a base catalyst. The reaction typically proceeds for 3–5 hours under reflux, followed by recrystallization from DMF-ethanol mixtures to isolate the product . Sodium acetate acts as both a catalyst and proton scavenger, enhancing the formation of the conjugated double bond in the (E)-configuration.

Q. What spectroscopic techniques are essential for characterizing its structural integrity?

Key techniques include:

  • ¹H/¹³C NMR : To confirm the (E)-stereochemistry of the methylene group (δ ~7.7–8.3 ppm for aromatic and conjugated protons) and the thioxothiazolidinone ring .
  • LCMS (ESI) : To verify molecular ion peaks (e.g., [M+H]⁺ at m/z 426.9/428.9) and isotopic patterns consistent with chlorine or sulfur content .
  • X-ray crystallography : To resolve ambiguities in stereochemistry and confirm solid-state packing interactions, as demonstrated for analogous thiazolidinone derivatives .

Q. How can researchers assess the purity of this compound post-synthesis?

Purity is evaluated via:

  • HPLC : Using reverse-phase C18 columns with UV detection at λ = 254 nm.
  • Elemental analysis : To validate empirical formulas (e.g., C, H, N, S content within ±0.4% of theoretical values) .
  • Melting point determination : Sharp melting points (e.g., 240–242°C) indicate high crystallinity and purity .

Advanced Research Questions

Q. How should researchers address discrepancies between computational modeling and experimental spectroscopic data?

Discrepancies in NMR chemical shifts or LCMS fragmentation patterns can arise from solvation effects or dynamic equilibria in solution. To resolve these:

  • Perform variable-temperature NMR to detect conformational changes.
  • Use X-ray crystallography (e.g., CCDC deposition data) as a definitive reference for bond lengths and angles .
  • Compare experimental IR carbonyl stretches (~1680–1700 cm⁻¹) with DFT-calculated vibrational modes to validate electronic environments .

Q. What strategies can optimize the reaction yield during synthesis?

Yield optimization involves:

  • Solvent selection : Polar aprotic solvents like DMF enhance solubility of nitroaromatic intermediates .
  • Catalyst screening : Testing bases like triethylamine or DBU to improve enolate formation in the thiazolidinone ring .
  • Stepwise purification : Isolating intermediates (e.g., aldehyde precursors) via column chromatography before condensation reduces side reactions .

Q. What in vitro models are suitable for preliminary evaluation of its biological activity?

  • Breast cancer cell lines : MCF-7 (hormone-responsive) and MDA-MB-231 (triple-negative) are used for cytotoxicity screening via MTT assays .
  • Fibroblast controls : To assess selectivity (e.g., IC₅₀ values >100 µM in non-cancerous cells indicate low off-target toxicity) .
  • Mechanistic studies : Western blotting for apoptosis markers (e.g., caspase-3 cleavage) or ROS detection kits to probe mode of action .

Data Contradiction Analysis

Q. How to resolve conflicting bioactivity results across different batches?

Batch variability may arise from:

  • Polymorphism : Use DSC (Differential Scanning Calorimetry) to detect crystalline vs. amorphous forms affecting solubility .
  • Residual solvents : GC-MS analysis to identify DMF or acetic acid traces altering cellular uptake .
  • Isomerization : Monitor (E/Z)-equilibria via HPLC-UV at λ = 350 nm (conjugated systems show distinct retention times) .

Methodological Best Practices

  • Stereochemical control : Use chiral HPLC (e.g., Chiralpak AD-H) to confirm enantiopurity if asymmetric synthesis is attempted.
  • Stability testing : Store the compound in desiccated, amber vials at –20°C to prevent hydrolysis of the sulfonic acid group.

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